molecular formula C18H22N4O4S B2670841 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2034589-67-6

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2670841
CAS No.: 2034589-67-6
M. Wt: 390.46
InChI Key: GRJRTVGELFWWAC-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including anti-inflammatory, analgesic, and antipsychotic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidinone ring: Starting with a cyclopropylamine and a suitable diketone, the pyrimidinone ring can be formed through a cyclization reaction.

    Attachment of the ethyl linker: The ethyl linker can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the benzamide: The final step involves coupling the intermediate with 4-(N,N-dimethylsulfamoyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the pyrimidinone ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidinone ring.

    Substitution: Nucleophilic substitution reactions could occur at the sulfonamide group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific molecular targets. It could interact with enzymes, receptors, or other proteins, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar compounds might include other benzamides or pyrimidinones. Compared to these, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide might have unique properties such as:

    Higher potency: Due to its specific structural features.

    Different pharmacokinetics: Resulting in a longer or shorter duration of action.

    Unique biological activity: Targeting different pathways or having different therapeutic effects.

List of Similar Compounds

  • N-(2-(4-oxo-4H-pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
  • N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-diethylsulfamoyl)benzamide
  • N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzoic acid

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-21(2)27(25,26)15-7-5-14(6-8-15)18(24)19-9-10-22-12-20-16(11-17(22)23)13-3-4-13/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJRTVGELFWWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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